2-噻吩基氰化亚铜酸锂溶液

描述

Synthesis Analysis

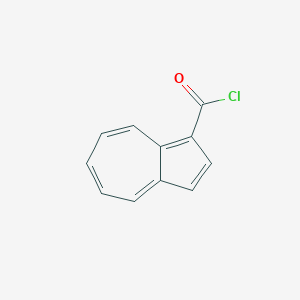

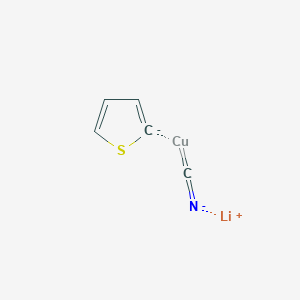

The synthesis of lithium 2-thienylcyanocuprate involves the reaction between copper(I) cyanide and corresponding organolithium compounds. This process yields 'lower order' lithium cyanocuprates with distinct molecular structures featuring four-membered Li2N2 rings, indicative of the unique synthetic route and structural foundation of lithium 2-thienylcyanocuprates (Eaborn et al., 2002).

Molecular Structure Analysis

X-ray analysis and theoretical calculations confirm the aromatic, delocalized cyclopentadienide-type structure of lithium compounds related to 2-thienylcyanocuprate. These structures demonstrate the delocalized aromatic nature and the eta5-coordination of the Li+ cation, revealing insights into the molecular structure and aromaticity of these compounds (Lee et al., 2005).

Chemical Reactions and Properties

Lithium 2-thienylcyanocuprate participates in direct formation and reactions with highly reactive zero-valent copper complexes, enabling the formation of allylic organocopper reagents. This highlights its reactivity and utility in facilitating cross-couplings with electrophiles, demonstrating its significant chemical reactions and properties (Klein & Rieke, 1992).

Physical Properties Analysis

While specific studies directly addressing the physical properties of lithium 2-thienylcyanocuprate were not identified, related organolithium and organocuprate compounds exhibit properties such as solution behavior varying by solvent polarity, structural changes based on temperature, and crystallization forms. These aspects provide indirect insights into the physical properties likely relevant to lithium 2-thienylcyanocuprate.

Chemical Properties Analysis

The chemical properties of lithium 2-thienylcyanocuprate can be inferred from its reactions, such as those involving allylic organocopper reagents and the net retention of configuration in reactions with 4-tosyloxy-L-prolines. These reactions underscore its chemical versatility and the stereochemical outcomes it can promote in organic synthesis (Thottathil & Moniot, 1986).

科学研究应用

有机金属试剂

2-噻吩基氰化亚铜酸锂溶液是一种有机金属化合物 . 有机金属化合物在合成化学领域被广泛用作试剂 . 它们可以参与各种化学反应,为化学家合成复杂分子提供了一种通用的工具 .

催化剂

像2-噻吩基氰化亚铜酸锂溶液这样的有机金属化合物也可以在某些化学反应中用作催化剂 . 催化剂是一种可以在不消耗自身的情况下加速化学反应的物质 .

前驱体材料

2-噻吩基氰化亚铜酸锂溶液可以用作各种工业应用中的前驱体材料 . 前驱体材料是指会发生化学变化以生成另一种物质的物质 .

薄膜沉积

在材料科学领域,2-噻吩基氰化亚铜酸锂溶液可用于薄膜沉积工艺 . 薄膜是材料层,其厚度范围从纳米的几分之一到几微米。 它们被广泛应用于各种应用中,包括半导体器件、太阳能电池和磁存储介质 .

制药

安全和危害

Lithium 2-thienylcyanocuprate solution is classified as a flammable liquid (Category 2), and it can cause acute toxicity if ingested (Category 4). It can also cause eye irritation (Category 2A) and may be carcinogenic (Category 2). It can cause specific target organ toxicity after a single exposure, affecting the respiratory system (Category 3) .

作用机制

Mode of Action

It’s known to be a useful reagent for the preparation of higher-order cuprates , which suggests that it may participate in complex chemical reactions.

Biochemical Pathways

Given its role in the preparation of higher-order cuprates , it may be involved in various chemical reactions and processes.

属性

IUPAC Name |

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLOJRQQDZIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuLiNS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)